Isostearyl acetate

Description

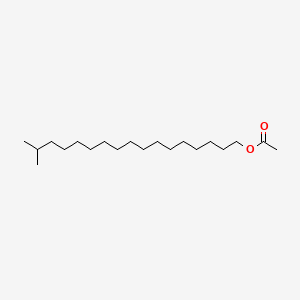

Structure

2D Structure

Properties

CAS No. |

1026979-42-9 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

16-methylheptadecyl acetate |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-20(3)21/h19H,4-18H2,1-3H3 |

InChI Key |

RYQOWILSTBHYCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Reaction Kinetics and Mechanistic Pathways of Esterification

Detailed Reaction Mechanisms of Isostearyl Acetate (B1210297) Formation

The formation of isostearyl acetate involves the reaction of an alcohol (isostearyl alcohol) and a carboxylic acid (acetic acid) or its derivative, a process that is reversible and often requires a catalyst to proceed at a practical rate. mdpi.com The mechanism fundamentally involves the activation of the carboxylic acid for attack by the alcohol.

In acid-catalyzed esterification, often referred to as Fischer esterification, the reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., sulfuric acid). masterorganicchemistry.comyoutube.com This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comlumenlearning.com The lone pair of electrons on the oxygen atom of isostearyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.commsu.edu This nucleophilic addition is a critical step, leading to the formation of a tetrahedral intermediate. youtube.com

Following the nucleophilic attack, a key tetrahedral intermediate is formed. mdpi.com This species contains three oxygen atoms attached to the former carbonyl carbon. The reaction proceeds through a series of proton transfers, effectively moving a proton from the newly added hydroxyl group (from the alcohol) to one of the existing hydroxyl groups (from the carboxylic acid). masterorganicchemistry.comlibretexts.org This intramolecular proton transfer results in the formation of a good leaving group: water (H₂O). masterorganicchemistry.com

Kinetic Studies of this compound Synthesis

Kinetic studies are essential for understanding reaction rates, optimizing process conditions, and designing industrial reactors. While specific kinetic data for this compound is not widely published, the synthesis can be analyzed by analogy to similar esterification reactions, such as that of isoamyl acetate or ethyl acetate.

The esterification of an alcohol and a carboxylic acid can be described by various kinetic models depending on the catalyst and reaction conditions. For heterogeneously catalyzed reactions, common models include the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (E-R) mechanisms. nih.govlongdom.org In the LHHW model, both reactants adsorb onto the catalyst surface before reacting. mdpi.com Conversely, in the E-R mechanism, only one reactant adsorbs onto the surface and is then attacked by the other reactant from the bulk liquid phase. longdom.org For enzyme-catalyzed reactions, a Ping-Pong Bi-Bi mechanism is often employed to model the kinetics. mdpi.comnih.gov

A study on the synthesis of isoamyl acetate catalyzed by a cation-exchange resin found that the LHHW model was better suited to simulate the kinetic process than a simpler pseudo-homogeneous (PH) model. nih.gov In another study on ethyl acetate production, the reaction was found to follow second-order kinetics. longdom.org The rate law for a simple second-order reaction would be:

Rate = k[Isostearyl Alcohol][Acetic Acid]

Where k is the reaction rate constant. The selection of an appropriate kinetic model is crucial for accurate process simulation and optimization.

Table 1: Common Kinetic Models for Esterification

| Kinetic Model | Description | General Rate Equation Form |

|---|---|---|

| Pseudo-Homogeneous (PH) | Assumes the reaction occurs in a single phase, simplifying the system by ignoring adsorption effects. | r = k * (C_A * C_B - C_C * C_D / K_eq) |

| Langmuir-Hinshelwood (LHHW) | Assumes both reactants adsorb onto the catalyst surface before the surface reaction occurs, which is often the rate-determining step. | r = (k * K_A * K_B * (C_A * C_B - C_C * C_D / K_eq)) / (1 + K_A*C_A + K_B*C_B + ...)^2 |

| Eley-Rideal (E-R) | Assumes one reactant adsorbs onto the catalyst surface and reacts with the second reactant from the fluid phase. | r = (k * K_A * (C_A * C_B - C_C * C_D / K_eq)) / (1 + K_A*C_A + ...) |

| Ping-Pong Bi-Bi (Enzymatic) | A two-substrate, two-product mechanism where the first substrate binds and releases the first product before the second substrate binds. | v = (V_max * [A] * [B]) / (K_mA * [B] + K_mB * [A] + [A] * [B]) |

Note: In the equations, r or v is the reaction rate, k is the rate constant, K_eq is the equilibrium constant, C or [] represents concentrations of reactants (A, B) and products (C, D), K values are adsorption constants, V_max is the maximum reaction velocity, and K_m values are Michaelis constants.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. longdom.org It is determined experimentally by measuring the reaction rate constant at various temperatures and applying the Arrhenius equation. longdom.org

k = A * e^(-Ea/RT)

Where k is the rate constant, A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature.

Esterification reactions controlled by kinetics typically have activation energies greater than 20 kJ/mol. researchgate.net For example, the activation energy for the esterification of levulinic acid to ethyl levulinate was found to be 54.09 kJ/mol. researchgate.net Another study on the synthesis of isobutyl acetate determined an activation energy of 50.5 kJ/mol. researchgate.net These values provide a likely range for the activation energy of this compound synthesis, which would be expected to be in a similar range, though it can be influenced by factors such as the specific catalyst used and the molar ratio of reactants. researchgate.net

Table 2: Activation Energies for Various Catalyzed Esterification Reactions

| Ester Product | Reactants | Catalyst | Activation Energy (Ea) in kJ/mol |

|---|---|---|---|

| Ethyl Levulinate | Levulinic Acid + Ethanol (B145695) | Sn-H3-5-SIP | 54.09 researchgate.net |

| Ethyl Levulinate | Levulinic Acid + Ethanol | Desilicated H-ZSM-5 | 73.14 researchgate.net |

| Isobutyl Acetate | Acetic Acid + Isobutanol | Amberlite IR-122 | 50.5 researchgate.net |

| Ethyl Acetate | Acetic Acid + Ethanol | Sulfuric Acid | 15.69 scribd.com |

Elucidation of Catalytic Mechanisms

Catalysts accelerate esterification by providing an alternative reaction pathway with a lower activation energy. mdpi.com

In homogeneous acid catalysis , the catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. mdpi.comyoutube.com This enhances the carbonyl carbon's electrophilicity, facilitating the nucleophilic attack by isostearyl alcohol. mdpi.com The catalyst is regenerated at the end of the reaction cycle. youtube.com

Heterogeneous solid acid catalysts , such as ion-exchange resins or acid-activated clays, also function by providing acidic sites (Brønsted or Lewis acids) for the reaction. nih.govresearchgate.net The reaction typically occurs on the surface of the catalyst. The fundamental steps involve the transport of reactants from the bulk fluid to the catalyst surface, adsorption of at least one reactant onto an active site, the surface chemical reaction, desorption of the products, and finally, transport of the products back into the bulk fluid. mdpi.com

Enzymatic catalysis , primarily using lipases, offers a highly specific and mild alternative. The catalytic mechanism of lipase (B570770) involves a catalytic triad (B1167595), typically consisting of serine, histidine, and an acidic residue (aspartate or glutamate), located within the enzyme's active site. mdpi.commdpi.com The esterification proceeds via an acyl-enzyme intermediate. mdpi.com First, the carboxylic acid (acetic acid) forms a covalent bond with the serine hydroxyl group, acylating the enzyme. Subsequently, the alcohol (isostearyl alcohol) performs a nucleophilic attack on this acyl-enzyme intermediate, leading to the formation of this compound and the regeneration of the enzyme. mdpi.com

Homogeneous Acid Catalysis Mechanisms

Homogeneous acid catalysis, commonly known as Fischer-Speier esterification, is a classical method for ester synthesis. masterorganicchemistry.com This process utilizes strong Brønsted acids, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H), which are soluble in the reaction medium.

The mechanism proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of acetic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net

Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of isostearyl alcohol attacks the activated carbonyl carbon. This step is often rate-determining, particularly with sterically hindered secondary alcohols like isostearyl alcohol. ucr.ac.cr

Formation of a Tetrahedral Intermediate: This attack results in the formation of a protonated tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups of the acetic acid, forming a good leaving group (water).

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming the protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

The kinetics of this reaction are typically modeled using a second-order rate law, being first-order with respect to both the alcohol and the carboxylic acid. researchgate.net However, the steric hindrance of the branched isostearyl group increases the activation energy (Ea) compared to the esterification of primary or less-branched secondary alcohols. ucr.ac.cr This effect is illustrated by comparing the activation energies for the esterification of various alcohols.

| Alcohol | Acid | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference Compound |

|---|---|---|---|---|

| Methanol (B129727) | Fatty Acids | Acid Catalyst | 42 | Yes |

| Isopropanol (Secondary) | Palm Fatty Acids | Methanesulfonic Acid | 64 | Yes |

| n-Butanol (Primary) | Acetic Acid | Ion Exchange Resin | 55.3 | Yes |

| Isobutanol (Primary, Branched) | Acetic Acid | Ion Exchange Resin | 59.5 | Yes |

Data presented for reference compounds to illustrate kinetic principles applicable to this compound synthesis. ucr.ac.crbcrec.id

Heterogeneous Solid Acid Catalysis Mechanisms

To overcome the drawbacks of homogeneous catalysts, such as corrosion and difficult separation, heterogeneous solid acid catalysts are widely employed. nih.govcsic.es Common examples include macroporous ion-exchange resins like Amberlyst-15 and Amberlyst-36. csic.esnih.gov These catalysts possess sulfonic acid groups (-SO₃H) that provide Brønsted acid sites on a solid support.

The reaction mechanism on a solid acid catalyst is more complex as it involves mass transfer and surface adsorption steps. Kinetic data for such reactions are often described by surface-reaction-based models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models. rsc.orgconsensus.app

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Mechanism: In this model, both isostearyl alcohol and acetic acid adsorb onto adjacent active sites on the catalyst surface. The adsorbed species then react to form an adsorbed ester product, which subsequently desorbs from the surface. The surface reaction is typically the rate-limiting step. consensus.app

Eley-Rideal (ER) Mechanism: In this alternative model, only one of the reactants (e.g., acetic acid) adsorbs onto the catalyst surface. The other reactant (isostearyl alcohol) then reacts directly from the bulk liquid phase with the adsorbed species.

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 68.62 | kJ·mol⁻¹ |

| Adsorption Enthalpy of Acetic Acid (ΔH_HAc) | -50.62 | kJ·mol⁻¹ |

| Adsorption Enthalpy of Isopropyl Alcohol (ΔH_IPA) | -12.72 | kJ·mol⁻¹ |

| Adsorption Enthalpy of Isopropyl Acetate (ΔH_IPAc) | -13.84 | kJ·mol⁻¹ |

| Adsorption Enthalpy of Water (ΔH_W) | -17.18 | kJ·mol⁻¹ |

Data from a model LHHW study on a secondary alcohol (isopropyl alcohol) illustrating the parameters involved. nih.gov

Enzymatic Reaction Mechanisms and Stereoselectivity

Enzymatic catalysis using lipases offers a green and highly selective route to ester synthesis under mild reaction conditions. Lipases are particularly effective for the esterification of chiral secondary alcohols like isostearyl alcohol (which is a racemic mixture of enantiomers).

The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. mdpi.com This involves a two-step process:

Acylation: The enzyme's active site, which contains a catalytic triad (typically Ser-His-Asp), reacts with the acyl donor (acetic acid). The serine hydroxyl group attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate which then collapses to release water and form a covalent acyl-enzyme intermediate.

Deacylation: The nucleophile (isostearyl alcohol) then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which breaks down to release the ester product (this compound) and regenerate the free enzyme. mdpi.com

A key feature of lipase catalysis is its stereoselectivity. Since isostearyl alcohol is chiral, a lipase will typically catalyze the acylation of one enantiomer much faster than the other. This process, known as kinetic resolution, allows for the production of enantioenriched this compound and unreacted isostearyl alcohol. jocpr.com The efficiency of this resolution is quantified by the enantiomeric ratio (E-value), which compares the reaction rates of the two enantiomers (k_fast / k_slow). mdpi.com A high E-value (typically >100) indicates excellent selectivity. nih.gov Lipases such as Candida antarctica lipase B (CALB) are known for their high selectivity in resolving secondary alcohols. researchgate.net

| Alcohol Substrate | Lipase | Acyl Donor | E-value | Reference Compound |

|---|---|---|---|---|

| 2-Octanol | Candida antarctica Lipase B | Decanoic Acid | >300 | Yes |

| 1-Phenylethanol | Candida antarctica Lipase B | Decanoic Acid | >300 | Yes |

| 1-(2-Naphthyl)ethanol | Candida antarctica Lipase B | Decanoic Acid | >300 | Yes |

Data for model secondary alcohols demonstrating the high stereoselectivity achievable with lipase catalysis, a principle directly applicable to the kinetic resolution of racemic isostearyl alcohol. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure of chemical compounds. For a molecule like isostearyl acetate (B1210297), which consists of a polar acetate head and a large, non-polar, branched alkyl tail, methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. These techniques provide detailed information about the compound's carbon framework, the specific arrangement of protons, the connectivity between atoms, and the identification of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the molecular architecture. aocs.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom within the molecule. For isostearyl acetate, which is often a mixture of isomers based on the branched isostearyl alcohol precursor, NMR is crucial for confirming the structure and analyzing the specific branching patterns.

Proton NMR (¹H NMR) is a powerful tool for determining the structure of the isostearyl group and confirming the presence of the acetate moiety. The spectrum provides information based on the chemical shift of each proton, the integration (relative number of protons), and the splitting pattern (number of neighboring protons).

In the ¹H NMR spectrum of this compound (modeled as 16-methylheptadecyl acetate), a distinct singlet appears around δ 2.05 ppm, which is characteristic of the three protons of the acetyl methyl group (CH₃-C=O). utah.edu The methylene (B1212753) protons (-CH₂-O-) directly attached to the ester oxygen are deshielded and typically appear as a triplet around δ 4.05-4.10 ppm. utah.edu The rest of the long, branched alkyl chain produces a complex series of overlapping multiplets in the upfield region (δ 0.8-1.7 ppm). griidc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (16-methylheptadecyl acetate) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl Methyl (CH₃-C=O) | ~ 2.05 | Singlet (s) | 3H |

| Ester Methylene (-O-CH₂-R) | ~ 4.07 | Triplet (t) | 2H |

| Alkyl Methylene (-CH₂-) | ~ 1.25 - 1.65 | Multiplet (m) | ~28H |

| Methine (-CH-) | ~ 1.53 | Multiplet (m) | 1H |

| Terminal Methyls (-CH(CH₃)₂) | ~ 0.86 | Doublet (d) | 6H |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for complete structural confirmation.

The spectrum will prominently feature a signal for the carbonyl carbon (C=O) of the ester group in the highly deshielded region of δ 170-172 ppm. libretexts.orgrsc.org The carbon of the acetyl methyl group (CH₃-C=O) will appear around δ 21 ppm. The methylene carbon attached to the ester oxygen (-CH₂-O-) is also significantly deshielded, with a chemical shift typically in the range of δ 63-65 ppm. utah.edu The numerous carbons within the long, branched alkyl chain will produce a cluster of signals in the δ 14-40 ppm range. aocs.orguc.edu The specific chemical shifts of the methine and methyl carbons within this cluster can definitively confirm the 16-methylheptadecyl structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (16-methylheptadecyl acetate) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 171.2 |

| Ester Methylene (-O-CH₂-R) | ~ 64.5 |

| Alkyl Chain (-CH₂-, -CH-) | ~ 25 - 40 |

| Acetyl Methyl (CH₃-C=O) | ~ 21.1 |

| Terminal Methyls (-CH(CH₃)₂) | ~ 22.5 |

| Terminal Chain Methyl | ~ 14.1 |

To unambiguously assign all proton and carbon signals and confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. queensu.cascielo.br

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. For this compound, a COSY spectrum would show correlations all along the isostearyl backbone, confirming the sequence of -CH₂- and -CH- groups. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. hmdb.ca This allows for the definitive assignment of each carbon in the alkyl chain by linking it to its known proton signal.

Vibrational Spectroscopy

Vibrational spectroscopy measures how a molecule absorbs infrared radiation, causing its bonds to vibrate (stretch, bend, or scissor). It is an excellent technique for identifying the functional groups present in a molecule. vscht.cz

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within this compound. americanpharmaceuticalreview.com The spectrum provides a molecular "fingerprint" that is useful for both structural confirmation and monitoring chemical reactions, such as the esterification process used in its synthesis.

The most prominent feature in the FTIR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretch of the saturated ester group, which typically appears around 1740 cm⁻¹. spectroscopyonline.com The presence of this strong peak is definitive evidence of the ester functionality. Additionally, two distinct C-O stretching bands are characteristic of esters. spectroscopyonline.com One, for the C-C-O stretch, is found around 1240 cm⁻¹, which is a hallmark for acetate esters, while the O-C-C stretch appears near 1050 cm⁻¹. spectroscopyonline.com The spectrum also displays strong bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the long, branched alkyl chain.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Strong |

| C=O Stretch | Saturated Ester | ~ 1740 | Strong, Sharp |

| C-H Bend | CH₂ Scissoring, CH₃ Bending | ~ 1465, ~1375 | Medium |

| C-C-O Stretch | Acetate Ester | ~ 1240 | Strong |

| O-C-C Stretch | Ester | ~ 1050 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a "molecular fingerprint" of this compound. nih.gov This vibrational spectroscopy method provides detailed information about the chemical structure and composition of the molecule. acs.org The Raman spectrum of this compound is characterized by specific bands that correspond to the vibrations of its functional groups and hydrocarbon backbone.

Key Raman bands for long-chain esters like this compound typically appear in the fingerprint region (800-1800 cm⁻¹). researchgate.net For instance, the C=O stretching vibration of the ester group is expected to produce a strong and characteristic peak. tottori-u.ac.jp Additionally, C-C stretching and CH₂/CH₃ deformation modes provide information about the branched alkyl chain. researchgate.netmdpi.com The analysis of these spectral features allows for the confirmation of the ester functionality and provides insights into the nature of the alkyl chain. While specific Raman data for this compound is not widely published, data from similar long-chain esters can be used for comparison. For example, in the analysis of various wax esters, distinct peaks in the 1000-1200 cm⁻¹ region were correlated with the carbon chain length. researchgate.net

The table below illustrates typical Raman shifts for functional groups found in long-chain esters, which are relevant for the analysis of this compound.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance for this compound |

| C=O Stretch (Ester) | ~1730-1750 | Confirms the presence of the acetate ester functional group. |

| CH₂ Scissoring | ~1440-1460 | Provides information on the packing and conformation of the alkyl chains. tottori-u.ac.jp |

| C-C Skeletal Stretch | ~1060-1130 | Relates to the conformation and length of the isostearyl carbon backbone. researchgate.net |

| CH₃ Deformation | ~1370-1380 | Indicates the presence of methyl branching in the isostearyl group. |

This table is generated based on general knowledge of Raman spectroscopy of esters and long-chain hydrocarbons.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation patterns, which aids in confirming the ester structure and the nature of the branched alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Structure and Molecular Weight

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. oshadhi.co.uk In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer. oshadhi.co.ukresearchgate.net The mass spectrometer then ionizes the molecules, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govjeol.com

The electron ionization mass spectrum of this compound will exhibit a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. However, for long-chain esters, the molecular ion peak can sometimes be weak or absent. jeol.com More prominent will be the fragment ions that are characteristic of the ester structure. For example, a significant fragment would be the acetyl cation (CH₃CO⁺) at m/z 43. Another key fragmentation pathway for esters is the McLafferty rearrangement, which can provide clues about the structure of the isostearyl alcohol portion. The fragmentation pattern of the branched alkyl chain can also yield a series of characteristic ions that help in elucidating the branching points. nih.govrsc.org

Derivatization into fatty acid methyl esters (FAMEs) is a common practice in GC-MS to enhance volatility and improve chromatographic separation, although this is more relevant for the analysis of the fatty acid component itself rather than the intact ester. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

For instance, if a molecule has a nominal mass of 340, HRMS can distinguish between different possible elemental compositions that would all have the same integer mass. This capability is crucial for differentiating this compound from other potential impurities or isomers with the same nominal mass but different elemental formulas. mdpi.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. csic.esnih.gov Combining HRMS with soft ionization techniques like field ionization (FI) or chemical ionization (CI) can be particularly advantageous as these methods often produce a more abundant molecular ion, simplifying the determination of the molecular formula. jeol.comjeol.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography, typically with a flame ionization detector (FID), is a robust and widely used method for determining the purity of volatile compounds like this compound. researchgate.netdin.de The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of its purity. oshadhi.co.uk Impurities in the sample will appear as separate peaks, and their relative peak areas can be used to estimate their levels. researchgate.net

A significant challenge in the analysis of this compound is the presence of numerous structural isomers due to the branched nature of the isostearyl group. researchgate.netnih.gov Capillary GC columns with highly polar stationary phases are often employed to achieve the best possible separation of these isomers. rsc.org The retention time of each isomer is dependent on its specific structure, including the position of the methyl branches. ifremer.fr In some cases, complete separation of all isomers may be difficult, leading to co-elution. nih.gov Enantioselective GC can even be used to separate chiral isomers, which is relevant as some branched-chain esters can be chiral. acs.org

The following table outlines a hypothetical GC analysis for this compound purity.

| Parameter | Value/Condition | Purpose |

| Column | DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | To separate isomers and impurities based on polarity and boiling point. |

| Injector Temperature | 250 °C | To ensure complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 100 °C to 240 °C at 10 °C/min) | To achieve optimal separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) | For sensitive and quantitative detection of hydrocarbon-based compounds. |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

This table represents typical GC parameters and would need to be optimized for a specific instrument and sample.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-performance liquid chromatography (HPLC) is another powerful technique for the quantitative analysis of this compound, particularly for less volatile impurities or when derivatization for GC is not desirable. fda.govcir-safety.org Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common mode for separating esters. researchgate.netnih.gov

For quantitative purity assessment, a validated HPLC method would be employed. oatext.comoatext.com This involves creating a calibration curve using standards of known concentration to relate the peak area to the concentration of this compound. fda.govpjoes.com The limit of detection (LOD) and limit of quantification (LOQ) of the method would also be determined to define the sensitivity of the analysis. oatext.comoatext.com A diode-array detector (DAD) or a UV detector is often used, although this compound lacks a strong chromophore, which may necessitate detection at lower wavelengths or the use of other types of detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). fda.govpjoes.com

Integrated Methodologies for Comprehensive Structural Elucidation

A definitive structural confirmation and purity assessment of this compound requires an integrated approach, combining data from multiple analytical techniques. Primarily, this involves the coupling of a chromatographic separation technique with a powerful spectroscopic detector, such as Gas Chromatography-Mass Spectrometry (GC-MS), and the use of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. jocpr.comnih.govmdpi.commdpi.comresearchgate.netcoresta.orgcoresta.orgresearchgate.netalsenvironmental.co.uk In this method, the sample is first separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Purity Assessment: The gas chromatogram provides information on the purity of the sample. A pure sample of this compound should ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, such as unreacted isostearyl alcohol, residual solvents, or byproducts. The relative area of each peak can be used to estimate the purity of the compound. jocpr.com

Structural Elucidation: The mass spectrum provides crucial information for confirming the molecular structure. For this compound, electron ionization (EI) is a common ionization method. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. More importantly, the fragmentation pattern is characteristic of the molecule's structure. Key fragments would arise from the cleavage of the ester bond and fragmentation within the branched isostearyl chain. The analysis of these fragments, particularly through tandem mass spectrometry (MS/MS), can reveal the specific branching pattern of the isostearyl group, which is a critical feature of this compound. nih.govresearchgate.net The fragmentation of branched-chain fatty acid esters typically yields characteristic ions that allow for the unambiguous assignment of the branch points. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. queensu.caresearchgate.netpitt.eduqueensu.cagoogleapis.com Both 1H NMR and 13C NMR are essential for confirming the structure of this compound.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see characteristic signals for the methyl protons of the acetate group (a singlet), the methylene protons adjacent to the ester oxygen (a triplet, if the branch is not at the alpha-carbon), and a complex pattern of overlapping signals for the numerous methylene and methine protons of the branched isostearyl chain. The integration of these signals corresponds to the number of protons of each type.

13C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the methyl carbon of the acetate group, the carbon attached to the ester oxygen, and the various carbons of the isostearyl chain. The chemical shifts of these carbons, particularly in the branched alkyl chain, are highly informative for confirming the precise structure. pitt.edu

By integrating the data from TLC, GC-MS, and NMR, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring both its structural integrity and its purity for its intended applications.

Theoretical and Computational Chemistry of Isostearyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For isostearyl acetate (B1210297), DFT calculations can predict its three-dimensional geometry with high accuracy. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation.

Key outputs from DFT calculations include the distribution of electron density, which helps in understanding the molecule's polarity and the nature of its chemical bonds. The molecular electrostatic potential (MEP) map, another important outcome, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for Isostearyl Acetate

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.0 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Quantum mechanics (QM) methods, including DFT, are crucial for predicting the reactivity of this compound. By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of chemical reactions, such as hydrolysis or oxidation, can be assessed.

For instance, the hydrolysis of the ester bond in this compound can be modeled to determine the activation energy barrier, providing insights into the reaction rate under different conditions. QM calculations can also elucidate the mechanism of reactions, for example, by identifying the most likely pathways for degradation under atmospheric conditions, similar to studies conducted on other acetates like isoamyl acetate. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering a bridge between the static picture from quantum mechanics and the macroscopic properties of the material. acs.orgmdpi.comnih.govuminho.pt

The isostearyl group in this compound is a branched alkyl chain, which imparts specific physical properties to the molecule, such as its liquid state at room temperature and its emollient feel. MD simulations are particularly well-suited to explore the vast conformational space of this flexible chain.

By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated conformations and understand the flexibility of different parts of the chain. This information is critical for explaining properties like viscosity and the ability of the molecule to spread on a surface. Studies on other branched-chain esters have demonstrated the utility of MD in understanding their structural organization. mdpi.comuminho.pt

In a bulk liquid or in a formulation, this compound molecules interact with each other and with other components. MD simulations can model these intermolecular interactions, which are governed by van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable with other molecules).

These simulations can predict bulk properties such as density, viscosity, and self-diffusion coefficients. For cosmetic applications, understanding how this compound molecules arrange themselves and interact with other ingredients is key to predicting the stability and sensory properties of the final product. mdpi.com

Thermodynamic and Energetic Considerations

The thermodynamic properties of this compound are essential for its application in various industries. While experimental data may be limited, computational methods can provide reliable estimates.

Quantum chemical methods can be used to calculate the standard enthalpy of formation, entropy, and Gibbs free energy of the molecule in the gas phase. awi.denepjol.info These values are fundamental for understanding the molecule's stability and its behavior in chemical reactions.

Table 2: Estimated Thermodynamic Properties of this compound

| Property | Estimated Value | Method of Estimation |

| Boiling Point | ~350-370 °C | Extrapolation from similar long-chain esters |

| Vapor Pressure | < 0.01 kPa at 20°C | Based on its high molecular weight and branched structure |

| Enthalpy of Vaporization | ~70-80 kJ/mol | Estimated from Trouton's rule and comparison with similar compounds |

Note: These values are estimations based on the properties of analogous compounds and general chemical principles, as comprehensive experimental data for this compound is not widely published.

Calculation of Reaction Energies and Enthalpies

The esterification of isostearyl alcohol with acetic acid is a reversible reaction that can be analyzed thermodynamically to determine its feasibility and energy profile. Computational quantum mechanics offers powerful tools to calculate the fundamental thermochemical properties of the reactants and products, which in turn allows for the determination of reaction energies (ΔE) and enthalpies (ΔH).

A common approach involves the use of Density Functional Theory (DFT), a computational method that calculates the electronic structure of molecules. Functionals such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), are frequently employed to optimize the molecular geometries and calculate the electronic energies of isostearyl alcohol, acetic acid, this compound, and water. conicet.gov.ar

The reaction enthalpy (ΔH_reaction) can be calculated using the standard enthalpies of formation (ΔH_f°) of the products and reactants, as shown in the equation below:

ΔH_reaction = ΣΔH_f°(products) - ΣΔH_f°(reactants)

While experimental enthalpy of formation data for a specific molecule like this compound may be scarce, computational methods can predict these values. researchgate.net For instance, studies on the esterification of other long-chain fatty acids, such as oleic acid, have successfully used quantum computational analysis to determine these thermochemical properties. researchgate.net In one such study, the esterification of isopropyl alcohol with acetic acid was found to be a mildly exothermic reaction, with a calculated reaction enthalpy of -2.37 kJ/mol. nih.gov This suggests that the reaction releases a small amount of heat.

Below is a hypothetical data table illustrating the kind of results that can be obtained from such calculations for the this compound system, based on analogies with similar long-chain ester systems.

| Compound | State | Computationally Predicted ΔH_f° (kJ/mol) |

| Isostearyl Alcohol | Liquid | -750.8 |

| Acetic Acid | Liquid | -484.3 |

| This compound | Liquid | -1238.5 |

| Water | Liquid | -285.8 |

| Calculated Reaction Enthalpy (ΔH_reaction) | -2.2 kJ/mol |

Note: The values in this table are illustrative and based on typical values for similar long-chain esterification reactions. Precise values would require specific quantum chemical calculations for this compound.

These calculations are crucial for reactor design and heat management, as they indicate whether heat needs to be supplied or removed to maintain optimal reaction temperatures.

Free Energy Landscapes of Esterification Processes

Beyond simple enthalpy calculations, computational chemistry can map the entire free energy landscape of the esterification reaction. The Gibbs free energy (ΔG) is a more comprehensive measure of reaction spontaneity as it incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

A positive ΔG indicates a non-spontaneous reaction under the given conditions, while a negative ΔG suggests a spontaneous process. cetjournal.it For many esterification reactions, while they may be enthalpically favored (exothermic), the change in entropy can be small or negative, leading to a Gibbs free energy that is close to zero or slightly positive, indicating an equilibrium-limited process. For the esterification of acetic acid with isopropyl alcohol, the standard Gibbs free energy (ΔrG°) was calculated to be -8.05 kJ/mol at 298.15 K, indicating a spontaneous reaction. nih.gov

Computational methods can trace the reaction pathway from reactants to products, identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which dictates the reaction rate.

Key features of a computed free energy landscape for this compound esterification would include:

Reactant and Product Wells: The relative energy levels of the starting materials (isostearyl alcohol and acetic acid) and the products (this compound and water).

Transition State Peak: The energy barrier that must be overcome for the reaction to proceed. This is critical for understanding the reaction kinetics.

Intermediates: The potential existence of stable or quasi-stable intermediate structures, such as the protonated carboxylic acid or the tetrahedral intermediate formed during the nucleophilic attack of the alcohol. byjus.com

The table below presents hypothetical thermodynamic data for the esterification of isostearyl alcohol, modeled after similar systems. nih.govcetjournal.it

| Thermodynamic Parameter | Calculated Value | Implication for the Reaction |

| ΔH° (Enthalpy Change) | -2.3 kJ/mol | Mildly exothermic, releases a small amount of heat. |

| ΔS° (Entropy Change) | 18.5 J/(mol·K) | Slight increase in disorder, favoring the reaction. |

| ΔG° (Gibbs Free Energy Change at 298K) | -7.8 kJ/mol | Spontaneous under standard conditions. |

| Ea (Activation Energy) | 65 kJ/mol | Requires energy input (e.g., heat, catalyst) to proceed at a reasonable rate. |

Note: These values are illustrative and based on similar esterification reactions. Specific calculations are needed for this compound.

Computational Approaches for Synthesis Optimization and Process Design

Computational chemistry and process simulation are indispensable tools for optimizing the synthesis of this compound and designing efficient industrial-scale production processes. These approaches can save significant time and resources by reducing the need for extensive trial-and-error experimentation. researchgate.net

Process Simulation:

Software such as Aspen Plus or MATLAB can be used to create detailed models of the entire production process. researchgate.net These simulations, based on thermodynamic data (like that calculated via DFT) and kinetic models, can optimize various parameters:

Molar Ratio: Determining the optimal ratio of isostearyl alcohol to acetic acid to maximize conversion while minimizing waste and separation costs. Often, an excess of one reactant is used to shift the equilibrium towards the product. researchgate.net

Temperature and Pressure: Identifying the ideal temperature and pressure to balance reaction rate and equilibrium position, while also considering energy costs and potential side reactions. unirioja.esgoogle.com

Catalyst Selection and Loading: Simulating the effect of different acid catalysts (e.g., sulfuric acid, solid acid resins) and their concentrations on reaction kinetics. unirioja.esmdpi.com

Reactor Design: Comparing different reactor types, such as Continuous Stirred Tank Reactors (CSTR) or Plug-Flow Reactors (PFR), to find the most efficient configuration for the desired throughput. mdpi.com For equilibrium-limited reactions like esterification, reactive distillation, where the product is continuously removed to drive the reaction forward, can be modeled and optimized. researchgate.net

Computational Fluid Dynamics (CFD):

CFD simulations model the flow of fluids, heat transfer, and mass transfer within a reactor. researchgate.netmdpi.com This is particularly useful for:

Mixing Efficiency: Ensuring that reactants are mixed effectively, which is crucial for achieving high reaction rates, especially in large-scale reactors where poor mixing can create "dead zones."

Heat Transfer: Visualizing temperature gradients within the reactor to prevent hotspots that could lead to side reactions or catalyst degradation.

Phase Behavior: In heterogeneous catalysis (e.g., using a solid resin catalyst), CFD can model the interaction between the liquid reactants and the solid catalyst surface, helping to optimize catalyst particle size and bed design.

By integrating quantum chemical calculations, process simulation, and CFD, a comprehensive, multi-scale model of this compound production can be developed. This in silico approach allows for the design of a robust, efficient, and economically viable synthesis process before a single physical experiment is conducted.

Interactions with Diverse Chemical Systems and Material Science Perspectives

Role as a Solvent in Chemical Processes

As a solvent, isostearyl acetate (B1210297) offers a distinct set of properties that make it suitable for specific applications in chemical reactions and formulations.

Isostearyl acetate's compatibility with other substances is a critical factor in its utility as a solvent. While specific quantitative studies on the solvophilicity of this compound are not extensively detailed in publicly available literature, its general behavior can be inferred from the broader category of acetate solvents. Acetate solvents, in general, exhibit fair to good compatibility with a range of materials. kelco.com.auaquamonix.com.au For instance, in chemical compatibility charts for materials like Hypalon and Acetal, acetate solvents are noted, though specific data for this compound is not provided. kelco.com.auaquamonix.com.au Its branched structure suggests it would be a good solvent for non-polar and moderately polar organic compounds.

Table 1: General Chemical Compatibility of Acetate Solvents with Various Materials

| Material | Compatibility Rating |

| Hypalon | C-Fair kelco.com.au |

| Acetal | N/A aquamonix.com.au |

| 316L Stainless Steel | A (pure), D (crude) industrialspec.compromagenviro.com |

Rating Key: A=Excellent, B=Good, C=Fair, D=Severe Effect, N/A=Information Not Available. Data is for general "acetate solvents" and may not be fully representative of this compound.

Table 2: Relative Polarity of Selected Solvents

| Solvent | Relative Polarity |

| Hexane | 0.009 rochester.edu |

| Toluene | 0.099 rochester.edu |

| Ethyl Acetate | 0.228 rochester.edu |

| Acetone | 0.355 rochester.edu |

| Methanol (B129727) | 0.546 rochester.edu |

| Water | 1.000 (by definition) |

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), are gaining attention as environmentally friendly solvents. nih.gov scCO2 is non-polar and its solvating power can be tuned by adjusting pressure and temperature. nih.govnasa.gov While direct studies on this compound in supercritical fluid systems are limited, the behavior of similar esters like ethyl acetate in scCO2 provides some insight. ucm.es The use of co-solvents is often necessary to enhance the solubility of more polar substances in scCO2. nasa.gov Given its ester group, this compound could potentially act as a co-solvent or be a target for extraction using scCO2 in certain applications, although its large molecular size might limit its solubility in pure scCO2. d-nb.infounipd.it

Interfacial Chemistry and Surface Phenomena

The behavior of this compound at interfaces is fundamental to its applications in cosmetics, lubricants, and potentially in more advanced material systems.

From a chemical standpoint, the interaction of molecules like this compound with lipid bilayers is of significant interest. Lipid bilayers are the primary component of cell membranes and form the basis of vesicles and liposomes used in drug delivery. rsc.orgcmu.edu The branched, hydrophobic isostearyl tail of the molecule would be expected to readily insert into the hydrophobic core of a lipid bilayer. nih.gov This interaction could disrupt the ordered packing of the lipid tails, increasing membrane fluidity. The polar acetate head group would likely position itself near the polar head groups of the lipids at the bilayer-water interface. This kind of interaction is crucial for understanding how cosmetic ingredients are absorbed by the skin and for designing effective transdermal delivery systems. googleapis.comnih.gov

Surface modification is a key area in material science, aiming to alter the surface properties of a material to enhance its performance without changing its bulk characteristics. numberanalytics.comrsc.orgnih.gov this compound, with its amphiphilic nature (a polar head and a non-polar tail), has the potential to be used in surface modification. It could be applied to a surface to render it more hydrophobic (oleophilic), which could be useful for improving lubrication or preventing fouling. Techniques like plasma treatment are often used to activate polymer surfaces for subsequent coating or functionalization. researchgate.netmdpi.com While specific research on using this compound for surface modification is not prominent, its chemical structure suggests it could be a candidate for creating thin films or modifying the surface energy of various substrates.

Adsorption and Desorption Characteristics on Various Substrates

The adsorption and desorption behavior of this compound on various substrates is a critical aspect influencing its application in material science, particularly in formulations where controlled release or surface modification is desired. While direct, extensive studies on this compound are limited, its behavior can be understood by examining the principles of ester and long-chain alkyl molecule interactions with different surfaces. The process involves the physical binding of this compound molecules to a substrate, governed by forces such as van der Waals interactions, with the large, branched alkyl chain playing a significant role.

Natural polymers, such as those derived from starch, have been shown to be effective adsorbents for oily substances. These polymers can adsorb oils up to four times their own weight, effectively converting a liquid oil into a powder form. google.com The desorption from such substrates is often slow and sustained, a property valuable for the controlled release of active ingredients in cosmetics or pharmaceuticals. google.com

The efficiency of adsorption and desorption is also influenced by the properties of the substrate, such as surface area and pore size, and the conditions of the system, like the presence of a solvent or water activity. doi.orgicm.edu.pl For instance, in biocatalytic systems using immobilized enzymes, the adsorption of ester substrates onto the support material is a key step. Studies on similar ester synthesis have shown that water activity can significantly impact the adsorption capacity of substrates on the biocatalyst, which in turn affects reaction rates. doi.org For example, a decrease in water activity from 0.75 to 0.11 was found to increase the adsorption of an alcohol substrate by 35%. doi.org

The desorption process, or the release of the adsorbed substance, can be triggered by changes in the surrounding environment, such as the introduction of a solvent. In purification processes using macroporous resins, the desorption of adsorbed compounds is often achieved by washing with an ethanol (B145695) solution. The concentration of the ethanol is a critical factor; increasing ethanol concentration generally enhances the desorption ratio up to an optimal point, beyond which no further improvement is seen. icm.edu.pl This principle is applicable to the recovery of this compound from adsorbent materials or its controlled release in a formulation.

Integration within Advanced Materials Research

This compound's unique combination of a bulky, branched alkyl group and a polar acetate function makes it a molecule of interest in the development of advanced materials. Its properties as an emollient and solvent are being leveraged in more complex systems, contributing to the design of functional and smart materials.

Applications in Polymer Science and Plasticization Mechanisms

In polymer science, this compound serves as a functional additive, primarily as a plasticizer. Plasticizers are incorporated into rigid polymers to increase their flexibility, workability, and durability. The primary mechanisms through which plasticizers function are the lubricity, gel, and free volume theories. researchgate.net this compound most likely operates via the free volume theory, which posits that plasticizer molecules position themselves between polymer chains, increasing the intermolecular distance. scispace.com This creates additional "free volume," allowing the polymer chains to move more easily, which lowers the material's glass transition temperature (Tg) and reduces its stiffness.

The large, branched isostearyl group is particularly effective at creating free volume and disrupting the close packing of polymer chains. This is a desirable characteristic for modifying polymers like poly(vinyl chloride) (PVC) or cellulose (B213188) derivatives. scispace.comksu.edu.sa However, a significant challenge with small-molecule plasticizers is their tendency to migrate to the surface of the polymer over time, leading to a loss of flexibility and surface tackiness. nih.gov Research in polymer science is focused on developing plasticizers with improved migration resistance. Strategies include synthesizing plasticizers with higher molecular weights or incorporating functional groups that can form stronger interactions, such as hydrogen bonds or chemical cross-links, with the polymer matrix. nih.gov

The acetate group of this compound can participate in specific intermolecular interactions. For instance, studies on drug-polymer dispersions have shown that acetate substituents on a polymer backbone can form hydrogen bonds with the functional groups of other molecules. nih.gov This suggests that the acetate moiety of this compound could form targeted, albeit weak, interactions with certain polymer chains, potentially improving its compatibility and reducing migration compared to purely aliphatic plasticizers.

Recent advancements have also seen the incorporation of isostearyl functional groups directly into polymer backbones. For example, the synthesis of amphiphilic block copolymers like poly(2-ethyl-2-oxazoline)-b-poly(2-isostearyl-2-oxazoline) has been reported. acs.orgresearchgate.net In these materials, the isostearyl group provides a hydrophobic block that drives self-assembly in aqueous solutions, leading to the formation of complex nanostructures such as micelles, vesicles, and worm-like micelles. acs.org This demonstrates a sophisticated application beyond simple plasticization, where the isostearyl component is integral to the design of self-assembling polymer systems. acs.orgresearchgate.net

| Theory | Mechanism Description | Relevance to this compound |

|---|---|---|

| Free Volume Theory | Plasticizer molecules increase the space between polymer chains, enhancing segmental mobility and flexibility. scispace.com | Highly relevant. The bulky, branched isostearyl group is efficient at creating free volume. |

| Lubricity Theory | Plasticizer acts as a lubricant, facilitating the sliding of polymer chains past one another under stress. researchgate.net | Partially relevant. The molecule could reduce friction between polymer chains. |

| Gel Theory | Plasticizer disrupts the loose gel-like structure formed by polymer chain entanglements, allowing for greater movement. researchgate.net | Partially relevant. It would contribute to breaking down intermolecular polymer-polymer bonds. |

Contribution to Functional Materials Design

This compound and its parent alcohol, isostearyl alcohol, are valuable components in the design of functional soft materials, such as organogels. An organogel can be formed by using a small molecule gelator to create a three-dimensional fiber network within a liquid organic phase, such as isostearyl alcohol. acs.org The resulting material exhibits solid-like properties, including hardness and elasticity, which are determined by the architecture of this internal network. acs.org The biocompatibility of the isostearyl component makes these gels particularly suitable for skin-care and pharmaceutical products. acs.org By carefully controlling parameters like supersaturation during the gel's formation, it is possible to finely tune the fiber network structure and, consequently, the macroscopic properties of the final material. acs.org

The principles of self-assembly seen in isostearyl-containing block copolymers also contribute significantly to functional material design. The ability to form diverse and stable nanostructures in solution opens up applications in drug delivery, where vesicles (or polymersomes) can encapsulate active ingredients. acs.orgresearchgate.net The thermoresponsive behavior of these structures adds another layer of functionality, allowing for the potential design of "smart" materials that respond to temperature changes. acs.org

Furthermore, the plasticizing effect of ester molecules is being explored in the design of light-activated shape-memory polymers. In one such system, an ethylene-vinyl acetate (EVA) copolymer was doped with a photo-responsive molecule (spiropyran). rsc.org Upon UV irradiation, the molecule isomerizes and acts as a plasticizer for the EVA matrix, causing a significant decrease in the material's modulus and enabling a change in shape. rsc.org While this compound itself is not photo-responsive, this research highlights how the plasticizing properties of esters are being harnessed in innovative ways to create dynamic and functional materials.

Interaction with Nanomaterials (e.g., Quantum Dots, Nanoparticles)

The interaction of this compound with nanomaterials is an emerging area of interest, driven by its use in cosmetic and pharmaceutical formulations that increasingly incorporate nanoparticles and quantum dots (QDs). epo.org Nanoparticles dispersed in a liquid medium acquire a "corona" of molecules from that medium, and this corona dictates the nanoparticle's subsequent interactions with its environment. beilstein-journals.org As a component in the oil phase of emulsions, this compound can be part of this corona, influencing the surface properties of the nanomaterial.

The hydrophobic nature of this compound would likely lead to its adsorption on the surface of hydrophobic nanoparticles, modifying their charge and hydrophobicity. nih.govnih.gov These surface characteristics are critical as they influence nanoparticle uptake by cells and their interaction with biological systems. nih.gov For example, hydrophobic nanoparticles tend to show strong interactions with biological components like mucin. nih.gov

In the context of quantum dots, the acetate functional group can play a direct role in their surface chemistry. Computational studies on Cadmium Selenide (CdSe) QDs have shown that acetate anions can bind to the QD surface, forming complexes that influence the material's electronic and optical properties. rsc.org The binding of acetate can passivate surface trap states, which is crucial for achieving high photoluminescence quantum yields. rsc.org Similarly, the purification of perovskite QDs for use in LEDs has been achieved using various alkyl acetates as solvents. nih.gov The choice of ester affects the dispersibility and particle size distribution of the QDs, ultimately impacting the performance of the final light-emitting device. nih.gov These findings indicate that this compound could function not just as a carrier but also as a surface-modifying ligand for certain types of nanomaterials, tuning their properties for specific applications.

| Component | Interaction Type | Effect on Nanomaterial | Reference |

|---|---|---|---|

| Isostearyl Chain (Hydrophobic) | Adsorption (Van der Waals) | Forms part of the molecular "corona," modifying surface hydrophobicity and interaction with biological systems. | beilstein-journals.orgnih.govnih.gov |

| Acetate Group (Polar Ligand) | Ligand Binding / Surface Coordination | Can bind to the nanomaterial surface (e.g., CdSe QDs), passivating defects and altering electronic/optical properties. | rsc.org |

| Full Molecule (Solvent/Carrier) | Dispersion Medium | Acts as a solvent or carrier that influences nanoparticle dispersion, stability, and purification. | epo.orgnih.gov |

Future Research Directions and Emerging Trends in Isostearyl Acetate Chemistry

Development of Highly Efficient and Sustainable Catalytic Systems

The synthesis of isostearyl acetate (B1210297), traditionally achieved through esterification, is a focal point for the application of green chemistry principles. Research is increasingly directed towards developing catalytic systems that are not only highly efficient but also environmentally benign and sustainable.

A significant trend is the move towards biocatalysis , utilizing enzymes as catalysts. nih.govcas.org Enzymes offer high selectivity and can operate under mild reaction conditions, reducing energy consumption and byproduct formation. nih.gov Specifically, lipases are promising candidates for the transesterification of fatty acids to produce esters like isostearyl acetate, forming the basis for producing biodiesel. cas.org Another avenue is asymmetric electrocatalysis , which presents a sustainable and atom-efficient method for various chemical transformations. nih.gov This approach can be combined with other catalytic systems, including biocatalysis, to enhance efficiency. nih.gov

Furthermore, the concept of a circular economy is influencing catalyst development. Researchers are exploring the use of catalysts derived from waste materials, such as electronic waste and spent lithium-ion batteries. mdpi.com These waste-derived catalysts, which can contain noble or transition metals, offer a cost-effective and environmentally friendly alternative to traditional catalysts. mdpi.com The development of catalysts on porous 3D networks with functionalized surfaces is another innovative strategy that can lead to faster reaction rates by creating nanoscale metal particles. mdpi.com The integration of non-thermal plasma (NTP) with robust catalysts, known as plasma-catalysis, is also being explored as a green technology to optimize reaction conditions for producing compounds like acetic acid, which is a precursor to this compound. csic.es

Table 1: Comparison of Catalytic Systems for Esterification

| Catalytic System | Key Advantages | Research Focus | Potential Application for this compound |

|---|---|---|---|

| Biocatalysts (e.g., Enzymes) | High selectivity, mild reaction conditions, biodegradable, derived from renewable sources. nih.govcas.org | Enzyme immobilization, improving stability and reusability, kinetic and dynamic kinetic resolution. nih.gov | Sustainable synthesis with high purity and reduced energy consumption. |

| Electrocatalysis | Atom-efficient, environmentally friendly, versatile for reductions and oxidations. nih.gov | Combining with chiral catalysts for asymmetric synthesis. nih.gov | Green synthesis pathway with potential for high efficiency. |

| Waste-Derived Catalysts | Cost-effective, promotes circular economy, reduces landfill waste. mdpi.com | Extracting noble and transition metals from e-waste and batteries. mdpi.com | Lowering the environmental footprint and cost of this compound production. |

| Plasma-Catalysis | Enables processes based on renewable energy, potential to optimize reaction conditions. csic.es | Dry reforming of biogas to produce precursors for chemical synthesis. csic.es | Innovative low-carbon route for synthesizing precursors like acetic acid. |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful tools for predicting reaction outcomes and optimizing synthesis routes. mit.edursc.org These technologies are being applied to esterification reactions, offering the potential to significantly enhance the efficiency of this compound production. mdpi.com

ML models, trained on vast datasets of chemical reactions, can predict reaction conditions, yields, and even generate complete procedural texts from molecular notations. rsc.orgmdpi.com For instance, generative large language models (LLMs) like FLAN-T5 have shown significant potential in translating SMILES molecular notation into detailed synthesis procedures for esterification reactions. mdpi.com This capability can accelerate research and development by reducing the need for extensive trial-and-error experimentation. mdpi.com

Table 2: Applications of AI/ML in this compound Synthesis

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Reaction Prediction | Utilizes algorithms to predict reaction outcomes, conditions, and yields based on input molecules. rsc.org | Faster identification of optimal conditions for the esterification of isostearyl alcohol and acetic acid. |

| Automated Procedure Generation | Generative models translate molecular structures into detailed, step-by-step synthesis procedures. mdpi.com | Reduces experimental setup time and standardizes reaction protocols. |

| Retrosynthesis Planning | AI designs synthetic routes by recursively breaking down the target molecule into simpler precursors. mit.eduengineering.org.cn | Discovery of novel and more efficient synthesis pathways for this compound. |

| Active Learning | ML models guide the selection of experiments to perform in scenarios with limited data to accelerate learning. rsc.org | More efficient optimization of novel catalytic systems for this compound synthesis. |

Exploration of Novel Chemical Transformations and Derivatives

Research into this compound is expanding beyond its synthesis to explore novel chemical transformations and the creation of new derivatives with unique properties. The branched isostearyl chain provides a versatile backbone for creating a variety of esters and other compounds for different applications.

One area of exploration is the synthesis of other isostearyl esters, such as isostearyl isostearate and isostearyl benzoate. google.comgoogle.com These compounds are also used in the cosmetics industry as emollients and conditioning agents. specialchem.com The synthesis of these derivatives often involves the esterification of isostearyl alcohol with different carboxylic acids, such as isostearic acid or benzoic acid. google.comspecialchem.com

Furthermore, the acetate group itself can be a site for further chemical modification. Hydroxyl groups can be reacted with acetic anhydride (B1165640) to form acetate derivatives, a common procedure for analyzing various alcohols. caltech.edu This fundamental reaction can be adapted to create more complex molecules. For instance, research into peptide chemistry has utilized isostearyl mixed anhydrides for the preparation of N-methylated peptides, which can have improved pharmacokinetic properties. researchgate.net Additionally, novel amphiphilic ascorbic acid derivatives, such as disodium (B8443419) isostearyl 2-O-L-ascorbyl phosphate, have been synthesized for specific applications. jst.go.jp The synthesis of various isosteviol (B191626) derivatives has also been explored, demonstrating the potential for creating complex molecules with specific biological activities. mdpi.com These examples highlight the potential for using this compound as a building block or a starting point for more complex chemical structures.

Advancements in In-Situ Spectroscopic Monitoring for Reaction Mechanism Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Advancements in in-situ spectroscopic techniques are providing unprecedented insights into reaction dynamics in real-time. researchgate.net These methods are particularly valuable for studying the esterification process used to synthesize this compound.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for the real-time, online monitoring of chemical reactions. spectroscopyonline.comspectroscopyonline.com For example, ATR-FT-IR has been successfully used to monitor the progression of aspirin (B1665792) synthesis, an esterification process, by tracking the spectral changes of reactants and products over time. spectroscopyonline.comspectroscopyonline.com This approach overcomes the limitations of traditional offline methods like HPLC, which are often time-consuming. spectroscopyonline.com Similarly, Near-Infrared (NIR) and Raman spectroscopy are powerful tools for in-situ monitoring. researchgate.net NIR spectroscopy has been implemented for real-time monitoring of reactions on a manufacturing scale, while Raman spectroscopy has been used to optimize and scale up microwave-promoted esterification reactions. researchgate.net

These in-situ analytical probes provide continuous data without disturbing the reaction, ensuring sample integrity and offering advantages in efficiency and safety. researchgate.net By applying these techniques to the synthesis of this compound, researchers can gain a deeper understanding of the reaction kinetics and mechanism, leading to better process control, improved yield, and higher product quality. mdpi.com

Q & A

Q. What are the established synthesis routes and characterization methods for isostearyl acetate?

this compound is synthesized via esterification of iso-stearyl alcohol (a branched C18 alcohol) with acetic acid, typically using acid catalysts like sulfuric acid or enzymatic methods. Key parameters to optimize include reaction temperature (80–120°C), molar ratio of reactants (1:1 to 1:1.2), and catalyst concentration (0.5–2.0% w/w). Post-synthesis characterization requires:

- NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and branching patterns.

- Gas chromatography-mass spectrometry (GC-MS) to assess purity and identify volatile byproducts.

- Elemental analysis to verify molecular composition (C₂₀H₄₀O₂; MW 312.53) .

Q. How does pH and temperature affect the stability of this compound in formulation matrices?

The ester bond in this compound hydrolyzes under extreme pH (≤3 or ≥9) and elevated temperatures (>60°C). Stability studies should:

- Use buffered solutions (pH 3–9) at 25–60°C for accelerated testing.

- Monitor degradation via HPLC with UV detection (λ = 210–220 nm) to quantify residual ester and acetic acid byproducts.

- Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What analytical techniques are suitable for quantifying this compound in complex cosmetic formulations?

- Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 90:10 v/v) provides baseline separation from co-formulated esters (e.g., diisostearyl malate).

- FT-IR spectroscopy (peak at 1735–1745 cm⁻¹) confirms ester carbonyl presence but requires prior extraction to avoid matrix interference.

- High-resolution mass spectrometry (HRMS) resolves isobaric interferences in multi-component systems .

Advanced Research Questions

Q. How can researchers model the dermal metabolism of this compound and assess its biocompatibility?

- Ex vivo skin models (e.g., porcine/human epidermis) incubated with isotopically labeled this compound (e.g., ¹⁴C-acetate) can track hydrolysis into isostearyl alcohol and acetic acid.

- LC-MS/MS quantifies metabolites in receptor fluid, while Franz diffusion cells measure permeation rates.

- Conflicting irritation data on isostearyl alcohol (a metabolite) require dose-response studies using reconstructed human epidermis (RhE) and IL-1α/IL-8 cytokine assays to resolve safety thresholds .

Q. What experimental designs evaluate synergistic interactions between this compound and co-formulated surfactants?

- Interfacial tension measurements (Du Noüy ring method) assess synergy with nonionic surfactants (e.g., sorbitan esters) at oil-water interfaces.

- Stability testing (centrifugation, freeze-thaw cycles) identifies incompatibilities with cationic agents (e.g., disteardimonium hectorite).

- Molecular dynamics simulations predict spatial arrangements in lipid bilayers, guiding formulation optimization .

Q. What challenges arise in detecting trace impurities from this compound synthesis, and how can they be mitigated?

- Residual iso-stearyl alcohol (≤0.5% w/w) is quantified via GC-FID with DB-5MS columns.

- Metal catalysts (e.g., Sn²⁺) are detected using ICP-MS, requiring chelation steps during purification.

- Oxidative byproducts (peroxides) are minimized by inert gas purging and analyzed via iodometric titration .

Q. How do degradation pathways of this compound vary across biological and environmental systems?

- Aerobic biodegradation : Soil/water systems are analyzed via OECD 301F tests, measuring CO₂ evolution over 28 days.

- Photolytic degradation : UV-Vis exposure (λ = 254–365 nm) with GC-MS identifies photo-oxidation products (e.g., ketones).

- Enzymatic hydrolysis : Porcine liver esterase assays (pH 7.4, 37°C) model metabolic rates compared to skin esterases .

Q. What methodological frameworks reconcile contradictory data on the irritancy potential of isostearyl alcohol (a key metabolite)?

- Meta-analysis of patch-test studies (e.g., 25% isostearyl alcohol in petrolatum vs. ethanol) identifies solvent-dependent reactivity.

- Dose-escalation studies in 3D skin models differentiate transient erythema (PII = 0.05–0.1) from sensitization (EC3 values).

- Structure-activity relationship (SAR) models compare isostearyl alcohol to structurally similar alcohols (e.g., cetyl, myristyl) to predict toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.